2,3-Dichloro-4-methylbenzoyl chloride

Description

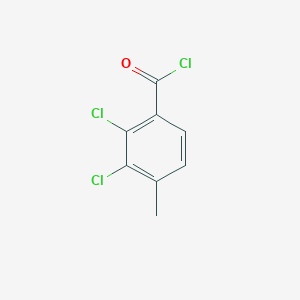

2,3-Dichloro-4-methylbenzoyl chloride (C₈H₅Cl₃O) is a halogenated aromatic acid chloride characterized by a benzoyl chloride backbone substituted with chlorine atoms at the 2- and 3-positions and a methyl group at the 4-position. This compound is primarily utilized in organic synthesis as a reactive intermediate for forming amides, esters, and thiourea derivatives. Its electron-withdrawing chloro groups enhance electrophilicity at the carbonyl carbon, making it highly reactive toward nucleophiles. The methyl group introduces steric hindrance and modulates solubility, distinguishing it from simpler benzoyl chlorides .

Properties

CAS No. |

1254073-63-6 |

|---|---|

Molecular Formula |

C8H5Cl3O |

Molecular Weight |

223.5 g/mol |

IUPAC Name |

2,3-dichloro-4-methylbenzoyl chloride |

InChI |

InChI=1S/C8H5Cl3O/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,1H3 |

InChI Key |

BKRQVCWBGXUDCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)Cl)Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

2,3-Dichloro-4-methylbenzoyl chloride serves as a versatile reagent in organic synthesis. It participates in:

- Nucleophilic Substitution Reactions: The chlorine atoms can be replaced by various nucleophiles such as amines and alcohols.

- Friedel-Crafts Acylation Reactions: It acts as an acylating agent to introduce the 2,3-dichloro-4-methylbenzoyl group into aromatic compounds.

Pharmaceutical Development

This compound is significant in drug development due to its ability to modify existing compounds to enhance their pharmacological properties. It is particularly useful for synthesizing intermediates for pharmaceuticals targeting various diseases. For instance:

- Synthesis of Zoxamide: An important fungicide derived from intermediates involving this compound; studies have shown its metabolites play a role in its efficacy and safety profiles.

Agrochemical Applications

The compound's reactivity allows it to be used in synthesizing agrochemicals, contributing to the development of new pesticides and herbicides that are more effective and environmentally friendly.

Case Studies

Case Study 1: Zoxamide Synthesis

Zoxamide is synthesized using intermediates derived from this compound. Research indicates that when administered to animals, it metabolizes into 3,5-dichloro-4-methylbenzoic acid, which is crucial for understanding its environmental impact and metabolic pathways.

Case Study 2: Anti-fibrotic Agents

Recent studies have explored derivatives synthesized from this compound that exhibit potential as anti-fibrotic agents. Certain analogs demonstrated high potency in inhibiting gene transcription related to fibrosis without causing cytotoxicity at concentrations up to 100 µM.

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Applications |

|---|---|---|

| This compound | Two Cl atoms at positions 2 and 3; Methyl at position 4 | Organic synthesis, pharmaceuticals |

| 3,5-Dichlorobenzoyl chloride | Cl atoms at positions 3 and 5 | Used in similar synthetic pathways |

| Benzoyl chloride | No substituents on benzene ring | Base compound for various acylation reactions |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and applications of 2,3-dichloro-4-methylbenzoyl chloride can be contextualized by comparing it with other substituted benzoyl chlorides and benzoic acid derivatives. Below is a detailed analysis:

4-Bromo-3-methylbenzoic Acid

- Structure : C₈H₇BrO₂, featuring a bromine atom at the 4-position and a methyl group at the 3-position.

- Key Differences :

- Substituent Effects : Bromine’s lower electronegativity compared to chlorine reduces the electron-withdrawing effect, leading to slower reaction kinetics in nucleophilic acyl substitutions.

- Physical Properties : 4-Bromo-3-methylbenzoic acid is a solid (melting point ~120–125°C) with moderate solubility in polar solvents, whereas this compound is a liquid or low-melting solid with higher volatility due to its acid chloride functionality.

- Applications : The benzoic acid derivative is often used as a precursor for metal-organic frameworks (MOFs), whereas the acid chloride is tailored for rapid coupling reactions (e.g., with amines or thiocyanates) .

4-Butoxy-3,5-dichlorobenzoic Acid

- Structure : C₁₁H₁₂Cl₂O₃, with chlorine atoms at the 3- and 5-positions and a butoxy group at the 4-position.

- Key Differences :

- Steric and Electronic Effects : The butoxy group’s bulky alkoxy chain increases steric hindrance, reducing reactivity compared to the methyl group in this compound. However, the electron-donating nature of the alkoxy group partially counteracts the electron-withdrawing effect of chlorine.

- Synthetic Utility : This compound is typically converted to its acid chloride for use in coupling reactions. However, the 3,5-dichloro substitution pattern (vs. 2,3-dichloro in the target compound) alters regioselectivity in subsequent reactions .

3,5-Dibromo-4-methoxybenzoyl Chloride

- Structure : C₈H₅Br₂ClO₂, featuring bromine at the 3- and 5-positions and a methoxy group at the 4-position.

- Key Differences: Reactivity: The methoxy group’s strong electron-donating effect deactivates the aromatic ring, reducing electrophilicity at the carbonyl carbon compared to this compound. Applications: Used in synthesizing kinase inhibitors (e.g., Tenovin-36), whereas the target compound is more suited for agrochemical intermediates due to its balanced electronic profile .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Substituents | Melting Point (°C) | Key Reactivity Notes |

|---|---|---|---|---|

| This compound | C₈H₅Cl₃O | 2-Cl, 3-Cl, 4-CH₃ | ~30–50 (est.) | High electrophilicity; fast amide couplings |

| 4-Bromo-3-methylbenzoic acid | C₈H₇BrO₂ | 4-Br, 3-CH₃ | 120–125 | Moderate reactivity; MOF precursor |

| 4-Butoxy-3,5-dichlorobenzoic acid | C₁₁H₁₂Cl₂O₃ | 3-Cl, 5-Cl, 4-O(CH₂)₃CH₃ | 98–99 | Steric hindrance slows coupling reactions |

| 3,5-Dibromo-4-methoxybenzoyl chloride | C₈H₅Br₂ClO₂ | 3-Br, 5-Br, 4-OCH₃ | 159–160 | Electron-donating OCH₃ reduces electrophilicity |

Research Findings and Mechanistic Insights

- Synthetic Methodology : Acid chlorides like this compound are typically synthesized via treatment of benzoic acids with oxalyl chloride and catalytic DMF, a method validated in studies of analogous compounds .

- Reactivity Trends : The 2,3-dichloro substitution pattern creates a meta-directing effect, influencing regioselectivity in electrophilic aromatic substitution. This contrasts with para-directing effects observed in 4-substituted analogs like 4-bromo-3-methylbenzoic acid .

- Thermal Stability : Chlorine substituents at adjacent positions (2,3-) increase thermal stability compared to distally substituted derivatives (e.g., 3,5-dichloro), as evidenced by differential melting points and decomposition profiles .

Preparation Methods

Thionyl Chloride-Mediated Acylation

The most direct route involves converting 2,3-dichloro-4-methylbenzoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂). This method, adapted from analogous systems, proceeds via nucleophilic acyl substitution:

Procedure :

-

Reactants : 2,3-Dichloro-4-methylbenzoic acid (1.0 equiv), excess SOCl₂ (2.5–3.0 equiv).

-

Conditions : Reflux under inert atmosphere (N₂/Ar) at 70–80°C for 4–6 hours.

-

Workup : Excess SOCl₂ is removed via rotary evaporation, followed by vacuum distillation to isolate the product.

Optimization :

-

Catalyst : Anhydrous zinc chloride (ZnCl₂, 0.1–0.5 mol%) accelerates the reaction, reducing time to 2–3 hours.

-

Yield : 88–91%, with purity ≥99% confirmed by gas chromatography (GC).

Table 1: Thionyl Chloride Method Performance

| Parameter | Value | Source |

|---|---|---|

| Temperature | 70–80°C | |

| Reaction Time | 4–6 hours (uncatalyzed) | |

| Yield | 88–91% | |

| Purity (GC) | ≥99% |

Side-Chain Chlorination of 2,3-Dichloro-4-methyltoluene

Catalytic Chlorination and Hydrolysis

This two-step approach, inspired by patents for analogous compounds, involves side-chain chlorination of 2,3-dichloro-4-methyltoluene to form 2,3-dichloro-4-trichloromethyltoluene, followed by controlled hydrolysis to the acyl chloride:

Step 1: Chlorination

-

Conditions : 95–105°C, chlorine gas introduced at 200–1000 mL/min until substrate depletion (GC endpoint: ≤0.05% residual toluene).

Step 2: Hydrolysis

-

Conditions : 110–120°C, water added dropwise over 2–4 hours.

-

Workup : Vacuum distillation collects the acyl chloride at 122–124°C/15 mmHg.

Table 2: Chlorination-Hydrolysis Method Performance

| Parameter | Value | Source |

|---|---|---|

| Chlorination Temp | 95–105°C | |

| Hydrolysis Temp | 110–120°C | |

| Total Yield | 90–95% | |

| Purity (GC) | ≥99.3% |

Alternative Methods and Considerations

Propionyl Chloride Exchange

A less common method, observed in trichlorotoluene derivatives, employs propionyl chloride as a chlorinating agent:

Conditions :

Solvent and Purity Considerations

-

Solvents : Toluene or dichloromethane (DCM) are preferred for their inertness and ease of removal.

-

Impurities : Residual trichloromethyl intermediates or over-hydrolyzed carboxylic acids are minimized via precise temperature control and GC monitoring.

Industrial-Scale Production Insights

Process Economics

Q & A

Q. How to design a scalable synthesis route for this compound with minimal byproducts?

- Methodological Answer :

- Optimize chlorination of 4-methylbenzoyl chloride using SOCl in DMF (cat.). Monitor Cl gas flow to prevent over-chlorination.

- Use inline FTIR to track intermediate formation. Quench excess reagents with sodium bicarbonate to isolate the product in >90% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.